![molecular formula C15H10Cl3FN2O2 B3857508 N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3857508.png)
N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
Overview
Description
N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, also known as CF3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative that possesses a unique structure and properties that make it a promising candidate for a variety of applications.
Mechanism of Action
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This leads to a variety of biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects
N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. These effects include:
- Induction of apoptosis (programmed cell death) in cancer cells
- Inhibition of angiogenesis (the formation of new blood vessels) in tumors
- Regulation of glucose metabolism in diabetic animals
- Inhibition of inflammation in various disease models
Advantages and Limitations for Lab Experiments
N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the observed effects.
Future Directions
There are several future directions for research on N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide. Some of these include:
- Further studies on the mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide to better understand its effects
- Development of more potent and selective analogs of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide for use as drugs or diagnostic tools
- Investigation of the potential of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide for use in combination therapies with other drugs
- Exploration of the potential of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide for use in other disease models beyond cancer and diabetes
In conclusion, N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique structure and properties make it a promising candidate for a variety of applications, and future research is likely to uncover even more potential uses for this compound.
Scientific Research Applications
N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry, where N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been investigated for its potential as a drug candidate for various diseases such as cancer and diabetes. N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has also been studied for its potential as a diagnostic tool for various diseases.
properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FN2O2/c16-9-4-5-14(12(18)6-9)23-8-15(22)21-20-7-10-11(17)2-1-3-13(10)19/h1-7H,8H2,(H,21,22)/b20-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFTWVRIPPPOFZ-IFRROFPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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